molecular formula C7H10O3 B2942247 3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol CAS No. 89921-51-7

3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol

Cat. No.: B2942247
CAS No.: 89921-51-7
M. Wt: 142.154
InChI Key: LVZZYSCVBIZYIJ-UHFFFAOYSA-N
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Description

3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol (CAS 89921-51-7) is a high-value chemical reagent characterized by its unique and highly rigid polycyclic molecular framework. This structure incorporates a fused oxetane and a vicinal diol moiety, making it a promising scaffold for advanced research and development . The molecular formula is C7H10O3, with a molecular weight of 142.15 g/mol . Its primary research application lies in its role as a versatile and sophisticated synthetic building block. The strain inherent to its tricyclic system can impart unique reactivity, while the two adjacent hydroxyl groups provide handles for further chemical modification and derivatization. This makes the compound particularly valuable in medicinal chemistry for the synthesis of complex, three-dimensional fragments, and in materials science for the development of novel polymers with specific properties. Researchers can utilize this compound to explore structure-activity relationships or to create proprietary chemical libraries. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octane-6,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-4-2-1-3(5(4)9)7-6(2)10-7/h2-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZZYSCVBIZYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C3C2O3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of the 3 Oxatricyclo 3.2.1.0,2,4 Octane 6,7 Diol System

Reactions of the Diol Moiety

The vicinal diol functionality at the 6 and 7 positions of the polycyclic framework is a key site for a range of chemical modifications. Common reactions involving 1,2-diols can be expected to apply here, with the rigid bicyclic system potentially influencing stereochemical outcomes.

Key reactions of the diol moiety include:

Acetal (B89532) and Ketal Formation: Protection of the diol is a common first step in a synthetic sequence. Reaction with aldehydes or ketones in the presence of an acid catalyst would yield the corresponding acetal or ketal. For instance, reaction with acetone (B3395972) would produce an acetonide, a common protecting group for diols.

Esterification: The hydroxyl groups can be readily esterified using acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of a wide variety of functional groups.

Oxidative Cleavage: Treatment with oxidizing agents such as sodium periodate (B1199274) (NaIO4) or lead tetraacetate (Pb(OAc)4) would cleave the carbon-carbon bond between the two hydroxyl groups, resulting in the formation of a dialdehyde. libretexts.org The rigid framework of the starting material would likely lead to a stereospecific cleavage product.

Pinacol (B44631) Rearrangement: Under acidic conditions, vicinal diols can undergo a pinacol rearrangement to form a ketone. youtube.com In the case of 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol, this rearrangement would likely involve a skeletal rearrangement of the polycyclic system, potentially leading to novel carbocyclic frameworks. The specific product would depend on the migratory aptitude of the adjacent carbon atoms.

Table 1: Representative Reactions of Vicinal Diols in Bicyclic Systems

ReactionReagents and ConditionsProduct TypeReference
Acetonide FormationAcetone, p-TsOHIsopropylidene KetalGeneric
AcetylationAcetic Anhydride, PyridineDiacetateGeneric
Oxidative CleavageNaIO4, H2O/THFDialdehyde libretexts.org
Pinacol RearrangementH2SO4, heatKetone (rearranged) youtube.com

Transformations Involving the Bridged Oxirane Ring System

The bridged oxirane (epoxide) ring in the 3-oxatricyclo[3.2.1.02,4]octane system is highly strained and therefore susceptible to ring-opening reactions by various nucleophiles. organic-chemistry.org These reactions are typically regio- and stereoselective, with the outcome often dictated by the steric environment of the polycyclic framework.

Common transformations of the bridged oxirane ring include:

Acid-Catalyzed Ring Opening: In the presence of an acid catalyst, the epoxide can be opened by a variety of nucleophiles, including water, alcohols, and halides. The regioselectivity of the attack (at C-2 or C-4) would be influenced by both electronic and steric factors.

Base-Catalyzed Ring Opening: Strong nucleophiles, such as alkoxides, amines, and organometallic reagents, can also open the epoxide ring. These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.

Reductive Ring Opening: The epoxide can be reductively opened using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Table 2: Nucleophilic Ring-Opening of Related Epoxynorbornane Systems

NucleophileConditionsMajor ProductReference
H2O/H+Dilute acidDiol utexas.edu
CH3OH/H+Acidic methanolMethoxy-alcohol organic-chemistry.org
LiAlH4THF, refluxAlcoholGeneric
RMgBrEt2OAlkyl-alcoholGeneric

Functionalization and Modification of the Polycyclic Framework

Beyond the diol and oxirane moieties, the carbocyclic framework of 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol can also be functionalized. The rigid, strained nature of the bicyclo[2.2.1]heptane core can lead to interesting and sometimes unexpected reactivity. nih.gov

Potential functionalization strategies include:

C-H Activation/Functionalization: Modern catalytic methods for C-H activation could potentially be used to introduce new functional groups at specific positions on the carbocyclic skeleton. The regioselectivity of such reactions would be a key challenge.

Radical Reactions: Free radical reactions, such as radical halogenation, could introduce functionality onto the framework, although selectivity might be an issue.

Skeletal Rearrangements: As mentioned with the pinacol rearrangement, acid-catalyzed conditions could induce more complex skeletal rearrangements of the polycyclic system, leading to the formation of different bicyclic or tricyclic isomers.

Strategies for Analogue Synthesis

The synthesis of analogues of 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol would likely start from readily available bicyclic precursors, such as norbornene or its derivatives.

Key synthetic strategies could involve:

Epoxidation and Dihydroxylation of Norbornene Derivatives: A common route to related structures involves the epoxidation of a norbornene derivative followed by dihydroxylation of the double bond, or vice versa. The stereochemistry of these reactions can often be controlled by the choice of reagents and the steric environment of the substrate. For instance, dihydroxylation of an epoxy-norbornene could lead to the target diol.

Diels-Alder Reactions: The bicyclo[2.2.1]heptane core is typically constructed via a Diels-Alder reaction. By using appropriately substituted dienes and dienophiles, a variety of functionalized norbornene precursors can be synthesized, which can then be further elaborated to the desired 3-oxatricyclo[3.2.1.02,4]octane-6,7-diol analogues.

Intramolecular Cyclization Reactions: Another approach could involve the intramolecular cyclization of a suitably functionalized cyclopentane (B165970) or cyclohexane (B81311) derivative to form the bridged bicyclic system.

Table 3: Potential Precursors for Analogue Synthesis

PrecursorKey Transformation(s)Target Analogue Feature
NorborneneEpoxidation, DihydroxylationUnsubstituted framework
5-Substituted NorborneneEpoxidation, DihydroxylationFunctionalization at C-5/C-6
Furan + Maleic AnhydrideDiels-Alder, further stepsOxygen bridge modification

Spectroscopic and Structural Elucidation of 3 Oxatricyclo 3.2.1.0,2,4 Octane 6,7 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while through-bond and through-space correlations from 2D NMR experiments allow for the complete assignment of the molecule's complex spin systems.

While specific experimental NMR data for 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol is not widely available in published literature, its expected spectral features can be inferred from the parent compound, exo-2,3-epoxynorbornane (which is another name for 3-Oxatricyclo[3.2.1.02,4]octane), and related diol-containing norbornane (B1196662) structures like cis-exo-2,3-norbornanediol. nih.gov

The ¹H NMR spectrum of the parent exo-2,3-epoxynorbornane shows characteristic signals for the epoxide protons at approximately 3.0-3.5 ppm. The introduction of the 6,7-diol functionality is expected to significantly shift the resonances of the neighboring protons. The protons at C6 and C7, directly attached to the hydroxyl groups, would likely appear as multiplets in the 3.5-4.5 ppm range, with their exact chemical shift and multiplicity depending on the endo or exo stereochemistry of the hydroxyl groups and the resulting dihedral angles to adjacent protons.

The coupling constants (J-values) between protons are particularly diagnostic of the molecule's stereochemistry. For instance, the coupling between the bridgehead protons (H1 and H5) and the adjacent protons on the C6 and C7 carbons would provide critical information to confirm the relative configuration of the diol.

The ¹³C NMR spectrum would similarly be affected. The carbons bearing the hydroxyl groups (C6 and C7) would be expected to resonate in the range of 60-80 ppm. The chemical shifts of all carbons in the tricyclic system would be influenced by the stereochemical orientation of the diol, providing a unique fingerprint for each isomer.

Expected ¹H and ¹³C NMR Chemical Shifts for 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Influencing Factors
H1, H5 (Bridgehead)2.5 - 3.040 - 50Proximity to epoxide and diol
H2, H4 (Epoxide)3.0 - 3.550 - 60Characteristic of exo-epoxide
H6, H73.5 - 4.560 - 80Attached to hydroxyl groups
H8 (Methylene Bridge)1.0 - 2.030 - 40Shielded position in the cage
OHVariable (2.0 - 5.0)-Dependent on solvent and concentration

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol, as well as for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of the target compound is C₇H₁₀O₃, giving it a monoisotopic mass of approximately 142.06 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 142. Subsequent fragmentation would likely involve the loss of water (H₂O) from the diol functionality, leading to a prominent peak at m/z 124 ([M-H₂O]⁺˙). Further fragmentation could involve the loss of a second water molecule or cleavage of the carbon-carbon bonds within the tricyclic system.

Electrospray ionization (ESI), a softer ionization technique, would be expected to produce protonated molecules, [M+H]⁺, at m/z 143, or adducts with sodium, [M+Na]⁺, at m/z 165. uni.lu Tandem mass spectrometry (MS/MS) of these precursor ions would provide more detailed structural information by inducing controlled fragmentation. For instance, the fragmentation of the [M+H]⁺ ion could proceed via pathways involving the epoxide ring or the diol groups, helping to confirm their presence and connectivity.

Predicted Mass Spectrometry Data for 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol Adducts uni.lu

Adduct m/z (Predicted)
[M+H]⁺143.07027
[M+Na]⁺165.05221
[M-H]⁻141.05571
[M+NH₄]⁺160.09681
[M+K]⁺181.02615

The fragmentation pattern of vicinal diols can also be analyzed using techniques that involve chemical derivatization, which can provide more specific fragmentation ions and improve sensitivity. mdpi.com

X-ray Crystallography for Absolute Stereochemistry Determination

Due to the presence of multiple chiral centers (at positions 1, 2, 4, 5, 6, and 7), 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol can exist as several stereoisomers. While NMR spectroscopy can define the relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state.

For this technique to be applicable, the compound must be obtainable as a single crystal of sufficient quality. The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and the absolute configuration of all stereocenters.

While no specific crystal structure for 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol is available in the public domain, studies on other bicyclo[3.2.1]octane diol derivatives have successfully employed X-ray crystallography to elucidate their structures. researchgate.net This demonstrates the power of the technique for establishing the stereochemical integrity of complex polycyclic systems. The resulting 3D model would definitively show the endo or exo orientation of the diol groups relative to the bicyclic framework.

Advanced Spectroscopic Techniques for Structural Characterization

Beyond the primary techniques of NMR, MS, and X-ray crystallography, a range of other advanced spectroscopic methods are crucial for a comprehensive structural characterization of 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all the ¹H and ¹³C signals in the complex spectra of this molecule.

COSY experiments would reveal which protons are coupled to each other, helping to trace out the carbon skeleton.

HSQC would correlate each proton signal with the carbon to which it is directly attached.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For 3-Oxatricyclo[3.2.1.02,4]octane-6,7-diol, the spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. A distinct band corresponding to the C-O stretching of the ether linkage in the epoxide ring would also be expected, typically in the 1050-1150 cm⁻¹ region.

Computational Chemistry and Mechanistic Studies of Oxatricyclic Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. For oxatricyclic systems, DFT is employed to analyze reaction pathways, transition states, and stereoselectivity.

A key reaction for forming the 3-oxatricyclo[3.2.1.0,2,4]octane framework is the epoxidation of bicyclo[2.2.1]hept-2-ene (norbornene) and its derivatives. DFT studies have been instrumental in elucidating the stereochemical outcome of this reaction. Calculations can determine the activation energies for the oxidant's approach to either the syn or anti face of the double bond, thereby predicting the favored product isomer. For instance, DFT calculations have been used to investigate the epoxidation of 7-syn-substituted norbornene derivatives, revealing that the stereoselectivity is governed by a complex interplay of steric and electronic effects. The theory helps in locating transition state geometries and understanding the orbital interactions that dictate the reaction's course.

DFT is also applied to study the reactivity of the formed epoxide ring. The strained nature of the oxirane ring in this tricyclic system makes it susceptible to nucleophilic attack. DFT calculations can model the ring-opening reactions under various conditions (acidic, basic, or metal-catalyzed), predicting the regioselectivity and stereoselectivity of the resulting products. These models provide insights into the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity toward different reagents.

Computational Method Application in Oxatricyclic Systems Key Insights Provided
DFT (e.g., B3LYP, M06-2X) Epoxidation of norbornene derivativesPrediction of exo/endo stereoselectivity, transition state geometries, activation energy barriers.
Nucleophilic ring-opening of epoxynorbornaneDetermination of regioselectivity, analysis of frontier molecular orbitals (FMO), charge distribution.
Rhodium-catalyzed reactionsElucidation of reaction mechanisms, origin of enantioselectivity and regioselectivity. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While the 3-oxatricyclo[3.2.1.0,2,4]octane framework is rigid, its substituents can possess conformational flexibility. Molecular Dynamics (MD) simulations are used to explore the conformational space of molecules and their dynamic behavior over time.

MD simulations can be used to study the conformational preferences of derivatives, such as those with flexible side chains attached to the rigid core. By simulating the molecule's motion, researchers can identify low-energy conformations and understand the energetic barriers between them. A procedure involving statistical analysis of MD trajectories has been developed for the full conformational analysis of related spiro-epoxides. researchgate.net This method includes sampling coordinate space via MD, reducing dimensionality, and searching for probability distributions to identify all stable conformers. researchgate.net

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical studies offer profound insights into the mechanisms of reactions involving oxatricyclic systems. The formation of the 8-oxatricyclo[3.2.1.02,4]octane framework can occur through pericyclic reactions, such as the cycloaddition of carbonyl ylide dipoles with cyclopropenes. smolecule.com Computational modeling of these reactions can map the potential energy surface, distinguishing between concerted and stepwise pathways and explaining the observed stereoselectivity. smolecule.com

A significant area of study is the metal-catalyzed ring-opening of related oxabicyclic systems. DFT investigations into the rhodium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes have provided a detailed mechanistic understanding. nih.gov These studies show that the catalyst, ligand, and solvent play critical roles in determining the reaction's outcome. nih.gov Calculations can trace the entire catalytic cycle, from substrate coordination to the rhodium center, through the key oxidative addition and reductive elimination steps, to the final product release. Such studies have been able to explain the high regio-, diastereo-, and enantioselectivity observed experimentally by analyzing the energies of various competing transition states. nih.gov Orbital composition analysis and Natural Population Analysis (NPA) of atomic charges are used to probe the origins of regioselectivity by identifying the most electrophilic sites in key intermediates. nih.gov

Catalyst-Substrate Interaction Modeling in Polycyclic Synthesis

Modeling the interaction between a catalyst and a substrate is essential for rational catalyst design and for understanding selectivity in complex organic transformations. In the synthesis of polycyclic systems, transition metals like rhodium are often employed. researchgate.net

Computational models are used to explore how a substrate docks into the catalyst's active site. For rhodium-catalyzed reactions, DFT calculations can model the structure of the catalyst-substrate complex and the subsequent transition states. nih.govmdpi.com For instance, in the asymmetric ring-opening of oxabicyclic alkenes, DFT has been used to model the interaction of the alkene with the chiral rhodium-Josiphos catalyst. nih.gov The calculations revealed that the specific coordination geometry dictates the facial selectivity of the subsequent nucleophilic attack, thus explaining the origin of the observed enantioselectivity. nih.gov

These computational models allow for the investigation of:

Ligand Effects: How modifying the electronic and steric properties of the ligands attached to the metal center influences reactivity and selectivity.

Substrate Binding: The preferred orientation of the substrate when it coordinates to the catalyst.

Transition State Stabilization: How the catalyst selectively stabilizes the transition state leading to the desired product over other possible pathways.

By quantifying the energetic differences between competing pathways, these models provide a predictive framework that can guide the development of new, more efficient, and selective catalysts for the synthesis of complex polycyclic molecules. nih.gov

Applications As a Chiral Building Block and Synthetic Scaffold

Utility in the Total Synthesis of Complex Natural Products

The 3-oxatricyclo[3.2.1.0,2,4]octane skeleton, often referred to as an epoxy-norbornane system, is a key structural motif that has been utilized as an intermediate in the synthesis of various natural products. ontosight.ai Its inherent strain and defined stereochemistry allow for precise and stereocontrolled transformations. The diol functionality in 3-oxatricyclo[3.2.1.0,2,4]octane-6,7-diol offers two key advantages in total synthesis:

Stereochemical Control: The relative stereochemistry of the two hydroxyl groups is fixed, which can be used to direct the stereochemical outcome of subsequent reactions on the scaffold or on appended side chains.

Functional Group Handles: The hydroxyl groups can be selectively protected, activated, or converted into other functional groups (e.g., ethers, esters, amines), enabling the construction of intricate molecular architectures.

While specific total syntheses employing this compound are not extensively documented in prominent literature, the strategic value of related epoxy-norbornane derivatives is well-established. These scaffolds provide a rapid means to build molecular complexity and install multiple stereocenters, which are critical challenges in the synthesis of natural products. The diol derivative represents a more functionalized and, therefore, potentially more versatile starting point for such synthetic endeavors.

Table 1: Strategic Advantages of the this compound Scaffold in Total Synthesis

Feature Synthetic Utility
Rigid Tricyclic Core Pre-organizes appended substituents, facilitating intramolecular reactions and controlling conformation.
Defined Stereochemistry Acts as a chiral template, transferring stereochemical information to new stereocenters.
Diol Functionality Provides sites for diverse chemical elaboration and the introduction of further complexity.

| Strained Epoxide Ring | Can be opened by various nucleophiles in a regio- and stereoselective manner to reveal new functional groups. |

Role in Diversity-Oriented Synthesis of Advanced Intermediates

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules, moving beyond the chemical space typically occupied by traditional combinatorial chemistry. scispace.com The goal is to populate chemical libraries with novel molecular skeletons to explore new areas of biology and identify new drug leads. nih.gov Scaffolds that are rich in sp³ centers and possess three-dimensional complexity are highly sought after in DOS.

The 3-oxatricyclo[3.2.1.0,2,4]octane scaffold is an excellent starting point for DOS. Its rigid framework can be divergently elaborated through a series of reactions. The diol functionality of this compound provides ideal anchor points for building molecular diversity. For instance, the two hydroxyl groups can be differentially functionalized, and the strained epoxide can be opened with a variety of nucleophiles, leading to a cascade of transformations that can rapidly generate a library of complex and diverse molecules from a single, common intermediate. This approach is consistent with the principles of DOS, where a central core is used to access a wide range of distinct molecular architectures. frontiersin.orgmdpi.com

Precursor for Stereoselective Organic Transformations

The intrinsic chirality and conformational rigidity of this compound make it a valuable precursor for a range of stereoselective transformations. The facial bias imposed by the tricyclic system can direct the approach of reagents, leading to high levels of stereocontrol in reactions such as:

Epoxide Ring-Opening: Nucleophilic attack on the epoxide can proceed with high regio- and stereoselectivity, influenced by the steric environment of the bicyclic system.

Diol Manipulations: The diol can be converted into cyclic derivatives like acetals or carbonates, which not only protect the hydroxyls but also lock the conformation, further enhancing stereodirecting effects in subsequent reactions.

Directed Reactions: One of the hydroxyl groups can be used to direct a metal catalyst or reagent to a specific face of the molecule, enabling stereoselective additions or functionalizations at other positions.

The synthesis of libraries of pinane-based 2-amino-1,3-diols through stereoselective processes highlights the general strategy of using chiral diols derived from natural products to create new, enantiomerically pure compounds. beilstein-journals.org Similarly, this compound can serve as a chiral starting material for the synthesis of novel ligands, catalysts, or biologically active molecules where precise control of stereochemistry is paramount.

Development of Chemical Libraries Based on the 3-Oxatricyclo[3.2.1.0,2,4]octane Scaffold

The development of chemical libraries is a cornerstone of modern drug discovery and chemical biology. The choice of a central scaffold is critical, as it defines the region of chemical space that the library will occupy. nih.govu-strasbg.fr Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The rigid, three-dimensional nature of the 3-oxatricyclo[3.2.1.0,2,4]octane core makes it an attractive candidate for a privileged scaffold.

A chemical library based on this compound could be constructed by systematically varying the substituents at the hydroxyl positions and by elaborating the products of epoxide ring-opening. This strategy allows for the exploration of structure-activity relationships (SAR) in a defined three-dimensional context. The central scaffold ensures that the appended functional groups are held in specific spatial orientations, which can be crucial for molecular recognition and biological activity. nih.gov

Table 2: Potential Diversification Strategies for Library Synthesis

Reaction Site Transformation Potential Building Blocks
Diol (C6, C7) Acylation / Alkylation Carboxylic acids, Alkyl halides
Formation of cyclic acetals Aldehydes, Ketones
Mitsunobu reaction Azides, Phenols, Carboxylates
Epoxide (C2, C4, O3) Nucleophilic ring-opening Amines, Thiols, Azides, Alcohols

By combining these transformations, a large and diverse library of compounds can be generated from the single parent scaffold, this compound, providing a powerful tool for discovering new biologically active agents.

Q & A

Basic Research Question

  • PPE Requirements :
    • Eye/Face Protection : ANSI-approved goggles and face shields to prevent splashes .
    • Gloves : Nitrile or neoprene for chemical resistance .
  • Exposure Mitigation :
    • Ventilation : Use fume hoods for reactions releasing volatile byproducts .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .

How can computational methods elucidate the compound’s reactivity and stereoelectronic effects?

Advanced Research Question

  • DFT Calculations : Optimize geometry using Gaussian 16 at B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., hydroxyl groups) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability.
  • Docking Studies : Model interactions with enzymatic targets (e.g., oxidoreductases) to guide pharmacological studies .

What strategies resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question

  • Cross-Validation :
    • Compare NMR data with synthetic intermediates (e.g., epoxide precursors) to identify artifacts .
    • Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Reproducibility :
    • Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆) for consistency .
    • Collaborate with independent labs to verify spectral assignments .

How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Advanced Research Question

  • Experimental Design :
    • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
    • Oxidative Stress : Treat with H₂O₂ or TBHP; analyze products via LC-MS.
  • Findings :
    • Analogous oxatricyclic ketones show stability in neutral pH but decompose under strong acids/bases .

What catalytic applications are feasible for this compound in organic synthesis?

Advanced Research Question

  • Lewis Acid Catalysis : Test as a chiral ligand in asymmetric aldol reactions (e.g., with Ti(OiPr)₄) .
  • Enzyme Mimetics : Evaluate hydroxyl groups’ role in mimicking cofactors (e.g., NADH) for redox reactions .

How can researchers design experiments to probe its reactivity toward electrophilic agents?

Advanced Research Question

  • Methodology :
    • Kinetic Studies : Quench reactions with electrophiles (e.g., MeI, Ac₂O) at timed intervals; analyze via GC-MS.
    • Isotopic Labeling : Use D₂O to track proton exchange at hydroxyl sites .

What chromatographic techniques validate the purity of synthesized 3-Oxatricyclo[...]diol?

Basic Research Question

  • HPLC : Use C18 columns with acetonitrile/water gradients; retention time ~8–10 min .
  • TLC : Silica GF254 plates; visualize with KMnO₄ stain (Rf ~0.3 in EtOAc/hexane 1:1) .

How can degradation products be identified and managed in waste streams?

Advanced Research Question

  • Analytical Approach :
    • LC-QTOF-MS to characterize byproducts (e.g., ring-opened diols or ketones) .
  • Waste Treatment :
    • Incinerate at >800°C with scrubbers for volatile organics .

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